molecular formula C8H6BrNO B12065162 4-Bromo-1H-indol-3-ol

4-Bromo-1H-indol-3-ol

Cat. No.: B12065162
M. Wt: 212.04 g/mol
InChI Key: FVLMSVDRRFZDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1H-indol-3-ol: is a heterocyclic compound containing an indole ring system. Indoles are significant in natural products, drugs, and cell biology. This compound has attracted attention due to its biological activity against cancer cells, microbes, and various disorders.

Preparation Methods

Synthetic Routes::

    Radical Bromination:

    Bartoli Reaction:

Industrial Production::
  • Information on large-scale industrial production methods for this specific compound is limited. research continues to explore efficient and scalable synthetic routes.

Chemical Reactions Analysis

Reactions::

    Oxidation, Reduction, and Substitution: reactions are common for 4-bromo-1H-indol-3-ol.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antiviral).

    Medicine: May have therapeutic applications (e.g., anticancer agents).

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

  • The exact mechanism by which 4-bromo-1H-indol-3-ol exerts its effects remains an active area of research.
  • Molecular Targets and Pathways:

Comparison with Similar Compounds

    Similar Compounds:

Properties

IUPAC Name

4-bromo-1H-indol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-5-2-1-3-6-8(5)7(11)4-10-6/h1-4,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLMSVDRRFZDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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